![molecular formula C17H19F3N6 B2858247 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2097857-27-5](/img/structure/B2858247.png)

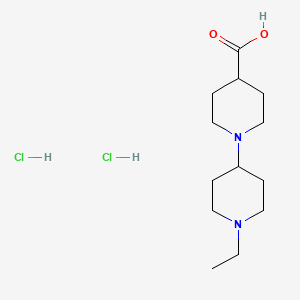

4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Studies on related chemical structures reveal insights into the metabolic pathways and pharmacokinetics, which are crucial for understanding how compounds are processed in biological systems. For example, research on dipeptidyl peptidase IV inhibitors related to 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine shows detailed metabolic pathways involving hydroxylation, N-dealkylation, and amide hydrolysis in rats, dogs, and humans (Sharma et al., 2012). These processes highlight the compound's elimination routes and the enzymes involved, providing a foundation for understanding similar compounds' biotransformation.

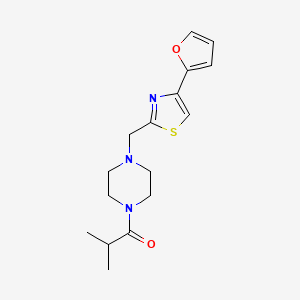

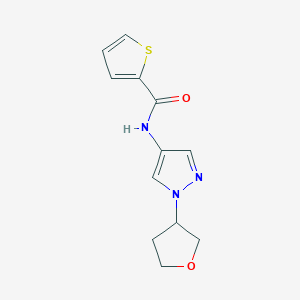

Heterocyclic Chemistry and Drug Design

The synthesis and evaluation of compounds structurally similar to 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine have led to the development of novel heterocyclic compounds with potential pharmacological applications. For instance, the creation of benzodifuranyl and thiazolopyrimidines derivatives demonstrates the versatility of pyrimidine-based structures in generating new molecules with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These findings underscore the role of pyrimidine derivatives in drug discovery, offering a template for designing compounds with specific biological activities.

Antiproliferative Activity

Research into compounds featuring the pyrimidin-4-yl piperazine moiety has shown promising antiproliferative effects against various cancer cell lines. For example, studies on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives highlight their potential as anticancer agents, with some compounds exhibiting significant inhibitory activities (Mallesha et al., 2012). This research paves the way for further exploration of similar compounds in oncology, aiming to identify new therapeutic options for cancer treatment.

Molecular Interactions and DNA Binding

The study of molecular interactions, particularly DNA binding, is crucial for understanding the mechanisms underlying the pharmacological effects of compounds like 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine. Investigations into related molecules have revealed their ability to intercalate with DNA or bind in the groove, affecting DNA's structure and function (Wilson et al., 1990). These interactions are fundamental to the design of drugs that target genetic material, offering insights into developing anticancer and antimicrobial agents.

Mechanism of Action

Target of Action

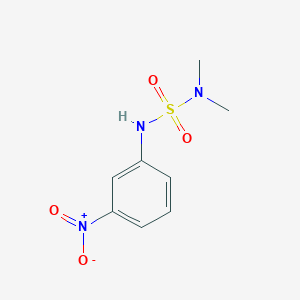

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .

Mode of Action

Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name |

4-cyclobutyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6/c18-17(19,20)14-9-16(24-11-22-14)26-6-4-25(5-7-26)15-8-13(21-10-23-15)12-2-1-3-12/h8-12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSUJSQAPGYWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2858165.png)

![(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol](/img/structure/B2858170.png)

![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2858172.png)

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid](/img/structure/B2858174.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2858176.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2858177.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2858179.png)

![5-bromo-N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2858180.png)

![Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2858187.png)